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Dichloro-methyl-prop-1-enylsilane

Cat. No.: B13389083
M. Wt: 155.09 g/mol
InChI Key: MXBMXBODFDXWEG-UHFFFAOYSA-N
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Description

Overview of Organosilanes in Contemporary Chemical Science

Organosilanes, compounds featuring carbon-silicon bonds, are of considerable interest in modern chemical science. nih.gov They serve as valuable intermediates in organic synthesis and are pivotal in materials science. Their utility stems from the unique properties of the silicon atom, which can form stable bonds with carbon and a variety of other elements. Organosilanes are often less toxic and more stable than their organometallic counterparts, making them an environmentally favorable option in many chemical processes. nih.gov They find diverse applications as coupling agents, crosslinking agents, and in the synthesis of complex organic molecules.

Classification and Structural Characteristics of Organochlorosilanes and Organoalkenylsilanes

Organosilanes can be broadly categorized based on the substituents attached to the silicon atom. Two significant classes are organochlorosilanes and organoalkenylsilanes.

Organochlorosilanes are characterized by the presence of one or more chlorine atoms bonded directly to the silicon atom. The Si-Cl bond is highly reactive and susceptible to nucleophilic attack, particularly by water, leading to the formation of silanols (R₃SiOH) and subsequently siloxanes (R₃Si-O-SiR₃) through condensation reactions. This reactivity makes organochlorosilanes crucial starting materials for the synthesis of a vast array of silicone polymers and other organosilicon compounds.

Organoalkenylsilanes contain at least one carbon-carbon double bond (alkenyl group) attached to the silicon atom. The vinyl (ethenyl) and propenyl groups are common examples. The double bond in these compounds can participate in various addition reactions, such as hydrosilylation, and can be a handle for further functionalization. Vinylsilanes, for instance, are known to undergo electrophilic substitution and are used in the stereoselective synthesis of alkenes.

Significance of Dichloro-methyl-prop-1-enylsilane as a Bifunctional Precursor

This compound is a prime example of a bifunctional molecule, integrating the key reactive features of both organochlorosilanes and organoalkenylsilanes. nih.gov Its structure contains two distinct reactive sites:

The Dichlorosilyl Group (-SiCl₂CH₃): The two chlorine atoms attached to the silicon provide a gateway for hydrolysis and condensation, enabling the formation of polysiloxane backbones. The presence of two chlorine atoms allows for the creation of cross-linked polymeric structures.

The Propenyl Group (-CH=CHCH₃): The carbon-carbon double bond of the propenyl group offers a site for organic transformations. This can include polymerization through the double bond or other addition reactions, allowing for the grafting of the silane (B1218182) molecule onto organic polymers or surfaces.

This dual reactivity makes this compound a versatile precursor for the synthesis of hybrid organic-inorganic materials, where the siloxane component provides properties like thermal stability and flexibility, while the organic propenyl part can be tailored for specific functionalities.

Historical Context and Evolution of Research in Vinyl- and Propenylsilane Chemistry

The journey into the world of organosilicon compounds began in the mid-19th century. In 1863, Charles Friedel and James Crafts synthesized the first organochlorosilane. However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the extensive groundwork for organosilicon chemistry.

The specific exploration of vinylsilane chemistry gained momentum later. Vinylsilanes were initially prepared through reactions like the hydrosilylation of alkynes. Research in this area, particularly by Ian Fleming, demonstrated their utility in controlling stereochemistry in organic reactions, leading to the development of powerful synthetic methodologies. The chemistry of propenylsilanes, while closely related, offers different reactivity and stereochemical outcomes due to the additional methyl group on the double bond. The development of efficient catalytic methods for the synthesis of both vinyl- and propenylsilanes, such as transition-metal-catalyzed hydrosilylation of dienes and allenes, has been a significant focus of research.

Scope and Objectives of Academic Research on this compound

While specific academic literature extensively detailing this compound is not abundant, the research objectives for a compound with its structure can be inferred from the broader context of organosilane chemistry. Key areas of academic inquiry would likely include:

Synthesis and Polymerization: Developing efficient and stereoselective methods for its synthesis, likely via hydrosilylation of allene (B1206475) or propyne (B1212725) with dichloromethylsilane (B8780727). A primary research goal would be to explore its behavior in polymerization reactions. This would involve studying the hydrolysis and condensation of the dichlorosilyl group to form polysiloxanes and investigating the polymerization of the propenyl group, potentially leading to novel silicone-based polymers with tailored properties.

Surface Modification: Investigating its use as a coupling agent to modify the surface of inorganic materials like glass, silica (B1680970), or metal oxides. The dichlorosilyl moiety would anchor the molecule to the surface, while the propenyl group would be available for further reactions, enabling the creation of functionalized surfaces with specific properties like hydrophobicity or biocompatibility.

Development of Hybrid Materials: A significant research objective would be the creation of advanced hybrid organic-inorganic materials. By leveraging both of its functional groups, researchers could design materials that combine the advantageous properties of both silicones (e.g., high-temperature stability, low surface energy) and organic polymers (e.g., mechanical strength, specific chemical reactivity).

Mechanistic Studies: Elucidating the mechanisms of its reactions, including the kinetics and thermodynamics of its hydrolysis, condensation, and the various transformations of the propenyl group. Understanding these fundamental aspects is crucial for controlling the structure and properties of the resulting materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8Cl2Si B13389083 Dichloro-methyl-prop-1-enylsilane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8Cl2Si

Molecular Weight

155.09 g/mol

IUPAC Name

dichloro-methyl-prop-1-enylsilane

InChI

InChI=1S/C4H8Cl2Si/c1-3-4-7(2,5)6/h3-4H,1-2H3

InChI Key

MXBMXBODFDXWEG-UHFFFAOYSA-N

Canonical SMILES

CC=C[Si](C)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Dichloro Methyl Prop 1 Enylsilane

Precursor Selection and Rational Design for Targeted Synthesis

The synthesis of dichloro-methyl-prop-1-enylsilane fundamentally relies on the selection of appropriate precursors. The two main components required are a silicon-containing molecule and a three-carbon propenyl group source.

The source of the propenyl group is typically an alkyne or an allene (B1206475). Propyne (B1212725) (CH₃C≡CH) is a frequently utilized precursor. The reaction of propyne with dichloromethylsilane (B8780727) introduces the three-carbon chain. Another potential precursor is allene (CH₂=C=CH₂) , which can also react to form the desired propenyl structure. thieme-connect.de

Alternatively, a Grignard-based approach can be employed. gelest.comorganic-chemistry.orgwikipedia.org This method involves the reaction of a silicon halide with a propenyl Grignard reagent. For instance, trichloromethylsilane (CH₃SiCl₃) could react with 1-propenylmagnesium bromide (CH₃CH=CHMgBr) . wikipedia.org In this pathway, the Grignard reagent acts as a nucleophile, displacing one of the chlorine atoms on the silicon to form the required silicon-carbon bond. organic-chemistry.orgbyjus.com The choice between these precursors is often dictated by factors such as commercial availability, reaction efficiency, and desired isomeric outcome. sigmaaldrich.com

Direct Synthesis and Halogenation Routes for Organosilanes

While direct synthesis, often involving the reaction of elemental silicon with organic halides, is a cornerstone of organosilane production, its application for a specific, functionalized silane (B1218182) like this compound is less common. This method is generally more suited for producing simpler alkylchlorosilanes.

A more plausible, albeit multi-step, approach would involve halogenation of a pre-formed methyl-prop-1-enylsilane. This would entail first synthesizing the silane without the chloro groups and then introducing them. However, this route is often less efficient and can lead to a mixture of products, making it less favorable than methods that build the molecule with the chlorine atoms already in place.

Hydrosilylation-Based Synthetic Pathways Utilizing Alkenyl Precursors

Hydrosilylation stands out as the most prominent and versatile method for synthesizing this compound. mdpi.com This process involves the addition of a silicon-hydrogen (Si-H) bond across a carbon-carbon multiple bond, such as the triple bond in propyne. nih.govsemanticscholar.orgrsc.org The reaction is typically catalyzed by a transition metal complex. mdpi.com

The general reaction scheme is: CH₃C≡CH + CH₃SiHCl₂ → CH₃CH=CHSi(CH₃)Cl₂

This method is highly effective because it directly forms the desired vinylsilane from readily available starting materials. rsc.org

Catalytic Systems for Controlled Hydrosilylation (e.g., Platinum-Catalyzed)

The success of hydrosilylation hinges on the choice of catalyst. Platinum-based catalysts are widely used and highly effective for this type of reaction. mdpi.comresearchgate.net Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are two of the most common and efficient platinum catalysts for hydrosilylation. mdpi.comresearchgate.netprinceton.edu These catalysts can facilitate the reaction under mild conditions and with high efficiency. researchgate.net

Ruthenium complexes have also emerged as powerful catalysts for the hydrosilylation of internal alkynes, offering high regio- and stereoselectivity. nih.govsemanticscholar.org Other transition metals, such as nickel and cobalt, have also been explored as catalysts in hydrosilylation reactions, sometimes offering different selectivity profiles or being more cost-effective. nih.gov Recent research has also investigated the use of visible light-accelerated hydrosilylation using platinum–[acyclic diaminocarbene] photocatalysts. rsc.org

Table 1: Comparison of Catalytic Systems for Hydrosilylation

Catalyst TypeCommon ExamplesKey AdvantagesRelevant Findings
Platinum-BasedSpeier's Catalyst (H₂PtCl₆), Karstedt's CatalystHigh activity, widely used in industry.Effective for hydrosilylation of both alkenes and alkynes. mdpi.com The active species is often a Pt(0) complex. mdpi.com
Ruthenium-Based[Cp*Ru(MeCN)₃]PF₆Excellent regio- and stereoselectivity for internal alkynes. nih.govsemanticscholar.orgCan direct silylation to specific positions on the alkyne, influenced by nearby functional groups. nih.govsemanticscholar.org
Nickel-BasedNi(acac)₂, (tBuPCNNiPr)CoCl₂Cost-effective alternative to platinum. nih.govShows high 1,4-regioselectivity for 1,3-dienes and can be used for alkyne hydrosilylation. nih.gov
PhotocatalystsPlatinum–[diaminocarbene] complexesReaction proceeds under visible light. rsc.orgEnables conversion of a range of alkynes to vinylsilanes in high yields. rsc.org

Regioselectivity and Stereoselectivity in Alkenylsilane Formation

When propyne is hydrosilylated, there are several possible isomeric products. Controlling the regioselectivity (i.e., which carbon atom of the triple bond attaches to the silicon) and stereoselectivity (the E/Z or cis/trans geometry of the resulting double bond) is a critical aspect of the synthesis. nih.govsemanticscholar.org

Regioselectivity : The addition of the silyl (B83357) group can occur at the internal carbon (C2) to form the prop-1-enylsilane, or at the terminal carbon (C1) to form the prop-2-enylsilane. The desired product, this compound, requires addition at the internal carbon. The choice of catalyst and reaction conditions can influence this outcome. For instance, some ruthenium catalysts are known to favor α-selective hydrosilylation, leading to the desired isomer. semanticscholar.org

Stereoselectivity : The addition of the Si-H bond can occur in a syn or anti fashion across the triple bond, leading to the (Z) or (E) isomer of the final product, respectively. Platinum-catalyzed hydrosilylation of terminal alkynes typically proceeds via syn-addition, which would lead to the (E)-isomer as the major product. qualitas1998.net

The presence of directing groups on the alkyne can also be used to control regioselectivity. nih.govsemanticscholar.org

Mechanistic Investigations of this compound Synthesis

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. mdpi.comprinceton.edu This mechanism involves a series of steps:

Oxidative Addition : The dichloromethylsilane (R₃SiH) reacts with the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.

Alkyne Coordination : The alkyne (in this case, propyne) coordinates to the platinum complex.

Migratory Insertion : The alkyne inserts into the platinum-hydrogen bond. This step determines the regioselectivity of the reaction.

Reductive Elimination : The final product, this compound, is eliminated from the platinum complex, regenerating the platinum(0) catalyst, which can then participate in another catalytic cycle. mdpi.com

Modifications to this mechanism have been proposed to account for different selectivities observed with various catalysts and substrates. mdpi.com

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, several reaction parameters can be optimized. sigmaaldrich.com These include:

Catalyst Concentration : A higher catalyst loading can increase the reaction rate, but also adds to the cost and can sometimes lead to side reactions. Finding the optimal concentration is key.

Temperature : The reaction temperature affects the rate and selectivity. Higher temperatures can speed up the reaction but may also promote isomerization or decomposition. rsc.org

Solvent : The choice of solvent can influence the solubility of the reactants and catalyst, and can affect the reaction pathway. Common solvents for hydrosilylation include toluene, THF, and dichloromethane (B109758). nih.govnih.gov

Reactant Ratio : The stoichiometry of the silane to the alkyne can be adjusted to ensure complete conversion of the limiting reagent and to minimize side reactions.

Recent advancements in reaction optimization leverage machine learning and high-throughput experimentation to more efficiently explore the parameter space and identify the ideal conditions for a given transformation. semanticscholar.org

Scalability and Process Development for this compound Production

The scale-up of this compound production from a laboratory setting to a pilot plant and ultimately to full-scale industrial manufacturing would require careful consideration of several critical factors. These include reactor design, heat management, mass transfer, and process control, all of which are standard considerations in chemical engineering.

Key aspects of process development would involve:

Catalyst Selection and Optimization: Identifying a highly active, selective, and robust catalyst is paramount. For a hydrosilylation route, this would involve screening various platinum-group metal catalysts to maximize the yield of the desired isomer and minimize side reactions.

Reaction Parameter Optimization: A detailed study of the effects of temperature, pressure, reactant concentrations, and reaction time on yield and purity would be necessary. This is often achieved through design of experiments (DoE) methodologies.

Purification: Development of an efficient and scalable purification method, such as fractional distillation, would be crucial to isolate this compound from unreacted starting materials, catalyst residues, and any byproducts.

Safety and Environmental Considerations: Handling of potentially hazardous materials such as chlorosilanes and flammable gases like propyne would necessitate stringent safety protocols and waste management procedures.

However, without any publicly available data from laboratory or pilot-scale studies on the synthesis of this compound, any discussion of its scalability remains purely speculative. There are no published reports detailing the specific challenges or successful strategies for its large-scale production.

Advanced Spectroscopic and Structural Elucidation of this compound and its Derivatives

The comprehensive characterization of organosilicon compounds is pivotal for understanding their chemical behavior and for the quality control of materials derived from them. This compound, a reactive organosilane, serves as a key monomer for the synthesis of specialized silicon-based polymers and as a reagent in organic synthesis. A thorough structural and spectroscopic analysis is essential to confirm its molecular identity and to understand the electronic environment of its constituent atoms. This article delves into the advanced spectroscopic techniques utilized for the elucidation of the structure of this compound and its derivatives.

Advanced Spectroscopic and Structural Elucidation of Dichloro Methyl Prop 1 Enylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Dichloro-methyl-prop-1-enylsilane, providing detailed information about the hydrogen, carbon, and silicon nuclei within the molecule.

Proton (¹H) NMR Spectroscopy for Organic Ligand Characterization

Proton NMR spectroscopy is fundamental for characterizing the organic ligands attached to the silicon atom—the methyl and prop-1-enyl groups. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons.

The methyl protons (Si-CH₃) are expected to produce a singlet in the upfield region of the spectrum, typically around 0.5-1.0 ppm. This is due to the relatively low electronegativity of silicon compared to carbon.

The protons of the prop-1-enyl group (–CH=CH–CH₃) exhibit more complex signals due to both their vinylic nature and spin-spin coupling. The vinylic protons (Si-CH= and =CH-) will resonate in the downfield region, generally between 5.5 and 7.0 ppm. libretexts.org Their exact chemical shifts and multiplicities are influenced by the cis/trans stereochemistry of the double bond and coupling to adjacent protons. The terminal methyl protons of the propenyl group will appear as a doublet in the allylic region, typically between 1.8 and 2.1 ppm, due to coupling with the adjacent vinylic proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is estimated based on analogous vinyl and alkyl silane (B1218182) compounds. libretexts.orgchemicalbook.comresearchgate.net

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Si-CH₃0.7 - 0.9SingletN/A
=CH-CH₃1.8 - 2.1Doublet~6-7
Si-CH=5.8 - 6.2Doublet of Quartets~14-18 (trans), ~6-7
=CH-6.0 - 6.5Doublet of Quartets~14-18 (trans), ~1-2

Carbon-13 (¹³C) NMR Spectroscopy for Propenyl and Methyl Group Analysis

Carbon-13 NMR spectroscopy provides direct insight into the carbon skeleton of this compound. Each non-equivalent carbon atom in the molecule gives a distinct signal. bhu.ac.in

The methyl carbon (Si-CH₃) is expected to resonate at a low chemical shift, typically in the range of 0-10 ppm. The carbons of the prop-1-enyl group will have characteristic chemical shifts: the terminal methyl carbon will appear around 15-25 ppm, while the vinylic carbons (Si-C= and =C-) will be significantly downfield, in the range of 120-150 ppm, with the carbon directly attached to the silicon atom generally being more deshielded. kyoto-u.ac.jporegonstate.edulibretexts.orgcompoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is estimated based on analogous alkenylsilane compounds. kyoto-u.ac.jporegonstate.edulibretexts.orglookchem.com

Carbon Type Predicted Chemical Shift (δ, ppm)
Si-CH₃0 - 10
=CH-CH₃18 - 25
Si-CH=130 - 140
=CH-135 - 145

Silicon-29 (²⁹Si) NMR Spectroscopy for Silicon Nucleus Environment

Silicon-29 NMR spectroscopy is a powerful technique for probing the immediate environment of the silicon nucleus. The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to two chlorine atoms, a methyl group, and a prop-1-enyl group. The presence of two electronegative chlorine atoms is expected to cause a significant downfield shift of the silicon resonance compared to tetralkylsilanes. huji.ac.ilresearchgate.net The chemical shift for dichlorosilanes typically falls in a specific range, which can be further influenced by the nature of the organic substituents. researchgate.netpascal-man.comresearchgate.net

Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound Data is estimated based on known ranges for dichlorosilanes and alkenylsilanes. researchgate.netrsc.org

Silicon Environment Predicted Chemical Shift (δ, ppm)
Cl₂Si(CH₃)(CH=CHCH₃)+10 to +30

Multidimensional NMR Techniques for Structural Connectivity (e.g., 2D NMR, Solid-State NMR for Polymerized Forms)

For unambiguous assignment of the ¹H and ¹³C NMR signals, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings (2-3 bonds), helping to establish the connectivity of the molecular framework.

In the context of derivatives, particularly polymerized forms, solid-state NMR (SSNMR) becomes crucial. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid polymers. kyoto-u.ac.jpacs.org 2D solid-state NMR experiments can provide insights into the polymer microstructure, including the connectivity between monomer units and the conformational arrangement of the polymer chains. iastate.edufigshare.comacs.org For instance, ²⁹Si SSNMR can distinguish between different silicon environments within the polymer network, such as linear, branched, and cross-linked sites. ucsb.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

Si-Cl stretches: These are typically strong absorptions found in the region of 450-600 cm⁻¹. The presence of two chlorine atoms may lead to symmetric and asymmetric stretching modes. nist.govaip.org

Si-C stretch: The stretching vibration of the silicon-carbon bond is usually observed in the 600-800 cm⁻¹ range. aip.org

C=C stretch: The carbon-carbon double bond of the propenyl group will give rise to a characteristic absorption band around 1600-1650 cm⁻¹.

C-H stretches: The aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹, while the vinylic C-H stretches occur just above 3000 cm⁻¹.

CH₃ and CH₂ deformations: Bending vibrations for the methyl group are expected around 1260 cm⁻¹ (symmetric deformation) and 1410 cm⁻¹ (asymmetric deformation). nist.gov

Table 4: Predicted IR Absorption Frequencies for this compound Data is estimated based on characteristic frequencies for organosilicon and organic functional groups. nist.govaip.orgnist.govresearchgate.net

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Si-Cl Stretch450 - 600Strong
Si-C Stretch600 - 800Medium to Strong
C-H Bend (out-of-plane, vinyl)910 - 990Strong
CH₃ Rock (Si-CH₃)~800Medium to Strong
CH₃ Symmetric Deformation (Si-CH₃)~1260Strong
C=C Stretch1600 - 1650Medium
C-H Stretch (aliphatic)2850 - 2960Medium
C-H Stretch (vinylic)3010 - 3080Medium

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure and bonding. For an organosilicon compound like this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to its various functional groups.

Key vibrational modes would include:

Si-Cl stretching: Typically observed in the region of 400-600 cm⁻¹. The presence of two chlorine atoms would likely result in symmetric and asymmetric stretching modes.

C=C stretching: The prop-1-enyl group would show a characteristic C=C stretching vibration, usually in the 1600-1680 cm⁻¹ region. The exact position can give clues about the substitution pattern and conjugation.

Si-C stretching: These vibrations are typically found in the 600-800 cm⁻¹ range.

C-H stretching: Vibrations for the methyl and vinyl protons would be expected in the 2800-3100 cm⁻¹ region.

Bending modes: Various bending vibrations (scissoring, wagging, twisting) for the methyl and propenyl groups would appear at lower frequencies, typically below 1500 cm⁻¹.

Without experimental data, a definitive table of Raman shifts for this compound cannot be constructed.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. For this compound (C₄H₈Cl₂Si), the molecular weight is approximately 155.09 g/mol .

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) cluster characteristic of a compound containing two chlorine atoms, with isotopic peaks for ³⁵Cl and ³⁷Cl. The relative intensities of the M, M+2, and M+4 peaks would be approximately in a 9:6:1 ratio.

Common fragmentation pathways for such a compound could include:

Loss of a methyl radical (•CH₃), leading to a fragment ion at [M-15]⁺.

Loss of a chlorine radical (•Cl), resulting in a fragment at [M-35]⁺ or [M-37]⁺.

Cleavage of the propenyl group.

Rearrangements and further fragmentation of primary product ions.

A hypothetical fragmentation data table is presented below, illustrating the kinds of fragments that might be observed.

m/z (mass-to-charge ratio) Proposed Fragment Ion Significance
155/157/159[C₄H₈Cl₂Si]⁺Molecular ion cluster
140/142[C₃H₅Cl₂Si]⁺Loss of •CH₃
120/122[C₄H₈ClSi]⁺Loss of •Cl

This table is illustrative and not based on experimental data for this compound.

X-ray Crystallography of Crystalline Derivatives (if applicable for structural determination)

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. For a liquid compound like this compound, this technique would be applied to a suitable crystalline derivative. For instance, the dichlorosilane (B8785471) could be converted to a diol (by hydrolysis) or a diamine (by reaction with an amine), which are often crystalline solids.

The crystallographic analysis of such a derivative would yield precise information on:

Bond lengths and angles within the molecule.

The conformation of the propenyl group.

Intermolecular interactions, such as hydrogen bonding in a diol derivative, which dictate the crystal packing.

No crystallographic data for derivatives of this compound were found in the searched literature.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This is crucial for verifying the empirical and molecular formula. For this compound (C₄H₈Cl₂Si), the theoretical elemental composition would be:

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
CarbonC12.011448.04430.98%
HydrogenH1.00888.0645.20%
ChlorineCl35.453270.90645.72%
SiliconSi28.085128.08518.10%
Total 155.099 100.00%

Experimental results from an elemental analyzer would be compared against these theoretical values to confirm the purity and stoichiometry of a synthesized sample.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. For a volatile organosilane like this compound, gas chromatography (GC) would be the most appropriate technique.

Purity Assessment: A GC analysis of a sample would ideally show a single major peak, indicating high purity. The presence of other peaks would suggest impurities, which could be starting materials, by-products, or degradation products. The peak area percentage can be used to quantify the purity.

Isomer Separation: The "prop-1-enyl" designation implies the existence of E and Z (cis/trans) isomers. A high-resolution capillary GC column could potentially separate these isomers, which would appear as two closely eluting peaks.

GC-Mass Spectrometry (GC-MS): Coupling a gas chromatograph to a mass spectrometer would allow for the separation of components and their subsequent identification based on their mass spectra. This is a powerful combination for analyzing complex reaction mixtures and identifying unknown impurities.

A representative table of expected GC data is provided below, although specific retention times and conditions are not available.

Technique Column Carrier Gas Expected Outcome
Gas Chromatography (GC)Capillary (e.g., DB-5)Helium or HydrogenSeparation of E/Z isomers and assessment of chemical purity.
Gas Chromatography-Mass Spectrometry (GC-MS)Coupled GC-MS systemHeliumIdentification of isomers and any impurities based on their fragmentation patterns.

Mechanistic Insights into the Reactivity of Dichloro Methyl Prop 1 Enylsilane

Hydrolysis and Condensation Reactions of Dichloro-methyl-prop-1-enylsilane

The rates of hydrolysis and condensation of dichlorosilanes are significantly influenced by the pH of the reaction medium. researchgate.netmdpi.com Both acidic and basic conditions can catalyze these reactions, though the mechanisms differ. researchgate.netmdpi.com

In acidic media, the reaction is initiated by the protonation of the leaving group (in this case, chloride), making it a better leaving group. This is followed by a nucleophilic attack by water on the silicon atom. For organoalkoxysilanes, it has been observed that electron-donating substituents on the silicon atom increase the rate of hydrolysis in acidic conditions. mdpi.com

In basic media, the reaction proceeds via a nucleophilic attack of a hydroxide (B78521) ion or a deprotonated silanol (B1196071) group on the silicon atom. mdpi.com This process is generally described by an SN2-Si mechanism, which involves a pentacoordinate or hexacoordinate transition state. mdpi.com Electron-withdrawing groups on the silicon atom tend to increase the rate of hydrolysis in basic media by stabilizing the negatively charged transition state. mdpi.com

The rate of these reactions is also dependent on the concentration of the silane (B1218182) and the availability of water. mdpi.comwikipedia.org Under turbulent conditions where the transfer of reagents across an aqueous-organic phase boundary is efficient, the reaction rate is enhanced. wikipedia.org

Table 1: Factors Influencing Hydrolysis and Condensation Rates

Factor Effect on Rate in Acidic Media Effect on Rate in Basic Media
Electron-donating substituents Increase Decrease
Electron-withdrawing substituents Decrease Increase
Steric hindrance around Si Decrease Decrease
Water concentration Increases rate Increases rate

This table provides a generalized summary of the effects of various factors on the hydrolysis and condensation rates of organosilanes based on established principles.

The initial step in the reaction of this compound with water is the hydrolysis of the silicon-chlorine bonds to yield methylpropenylsilanediol, a type of silanol. researchgate.net This highly reactive intermediate readily undergoes self-condensation reactions. researchgate.netwikipedia.org

The condensation process involves the reaction between two silanol groups to form a siloxane bond (Si-O-Si) and a molecule of water. researchgate.net This can occur intramolecularly to form cyclic siloxanes or intermolecularly to form linear or branched oligomeric and polymeric siloxanes. wikipedia.orgwikipedia.org The specific products formed, whether linear or cyclic, are influenced by the reaction conditions. wikipedia.org For instance, the hydrolysis of dimethyldichlorosilane can be controlled to produce specific lengths of silicone polymers. wikipedia.org Similarly, the hydrolysis of dichlorosilane (B8785471) in various organic solvents like diethyl ether or dichloromethane (B109758) yields both cyclic and linear polysiloxanes. wikipedia.org

The formation of these Si-O-Si structures is a thermodynamically favorable process due to the high strength of the silicon-oxygen bond. nih.gov

The nature of the organic substituents attached to the silicon atom plays a crucial role in determining the reactivity of the silane and the rate of its hydrolysis. researchgate.netmdpi.comthermofishersci.in The two substituents in this compound, a methyl group and a prop-1-enyl group, exert both electronic and steric effects.

The methyl group is generally considered to be electron-donating, which can influence the reaction pathway depending on the pH. mdpi.com In acidic hydrolysis, this electron-donating character can enhance the reaction rate. mdpi.com

Transformations Involving the Prop-1-enyl Moiety

The prop-1-enyl group in this compound offers a site for further chemical transformations, distinct from the reactions at the silicon center.

Hydrosilylation is a significant reaction in organosilicon chemistry, involving the addition of a silicon-hydrogen bond across an unsaturated bond, such as the carbon-carbon double bond in the prop-1-enyl group. mdpi.com This reaction is typically catalyzed by transition metal complexes, most notably those based on platinum, such as Speier's and Karstedt's catalysts. mdpi.com However, catalysts based on other metals like iron and cobalt have also been developed. nih.gov

The reaction of this compound with a compound containing a Si-H bond (a hydrosilane) would result in the formation of a new carbon-silicon bond, effectively linking the two silicon-containing molecules. The regioselectivity of this addition (i.e., whether the silicon atom of the hydrosilane adds to the first or second carbon of the propenyl group) can be controlled by the choice of catalyst and reaction conditions. nih.gov For instance, certain iron-based catalysts have shown high regio- and enantioselectivity in the hydrosilylation of alkenes. nih.gov

It is important to note that side reactions, such as isomerization of the double bond, can sometimes occur during hydrosilylation. mdpi.com

Table 2: Common Catalysts for Hydrosilylation

Catalyst Type Examples Typical Applications
Platinum-based Speier's catalyst (H₂PtCl₆), Karstedt's catalyst General hydrosilylation of alkenes
Iron-based Iminobipyridine-Fe complexes, Iminopyridine-oxazoline-Fe complexes Asymmetric hydrosilylation of alkenes and ketones

This table summarizes some common types of catalysts used in hydrosilylation reactions and their typical applications.

The prop-1-enyl group can also participate in radical polymerization reactions. This process is typically initiated by a radical initiator, which can be generated thermally or photochemically. mdpi.com The initiator creates a radical species that adds to the double bond of the prop-1-enyl group, generating a new radical on the adjacent carbon atom. This new radical can then react with another monomer molecule, propagating the polymer chain.

This polymerization can lead to the formation of long polymer chains. If the silicon atom is part of a larger network (for example, after hydrolysis and condensation), the polymerization of the propenyl groups can lead to crosslinking between the polysiloxane chains. This crosslinking creates a more rigid and robust three-dimensional network structure. The efficiency and control of such polymerizations can sometimes be enhanced by using techniques like controlled/living radical polymerization. mdpi.com

Electrophilic and Nucleophilic Addition Reactions across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to both electrophilic and nucleophilic addition reactions. However, the presence of the electron-withdrawing dichlorosilyl group significantly influences the electron density of the π-system, which in turn dictates the preferred reaction pathway.

Electrophilic Addition: Similar to simple alkenes, the π-bond of the propenyl group can act as a nucleophile and attack electrophilic species. libretexts.org For instance, the addition of hydrogen halides (HX) proceeds via the formation of a carbocation intermediate. lumenlearning.comchemguide.co.uk The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. lumenlearning.comchemguide.co.uk This is because the alternative would lead to a less stable carbocation. The reaction is initiated by the attack of the alkene's π-electrons on the electrophile (e.g., a proton), leading to a carbocation intermediate, which is then attacked by the nucleophilic halide. youtube.com

Nucleophilic Addition: Ordinarily, alkenes are electron-rich and thus not susceptible to attack by nucleophiles. However, the presence of strong electron-withdrawing groups can render the double bond electron-deficient and thus electrophilic enough to react with nucleophiles. youtube.cominflibnet.ac.in The dichlorosilyl group in this compound acts as such an electron-withdrawing group, polarizing the C=C bond and making the β-carbon atom susceptible to nucleophilic attack. This type of reaction, often referred to as a conjugate or Michael-type addition, is facilitated by strong nucleophiles. The mechanism involves the attack of the nucleophile on the β-carbon, forming a carbanionic intermediate which is stabilized by resonance. Subsequent protonation yields the final addition product. numberanalytics.com For neutral nucleophiles like alcohols or amines, the reaction often requires a base to increase the nucleophilicity of the attacking species. youtube.com

Reaction TypeReagentControlling FactorPredicted Major Product
Electrophilic AdditionHBrCarbocation Stability (Markovnikov's Rule)1-Bromo-1-(dichloro-methyl-silyl)propane
Nucleophilic AdditionNaCNElectron-withdrawing effect of -Si(Cl)2CH33-(Dichloro-methyl-silyl)-butanenitrile

Reactivity of the Dichloro-Silicon Center

The silicon atom in this compound is bonded to two highly electronegative chlorine atoms, making the Si-Cl bonds highly polarized and susceptible to nucleophilic attack. This reactivity is central to the use of this compound as a building block for more complex organosilicon molecules.

The silicon-chlorine bonds are readily cleaved by a variety of nucleophiles. This is a standard and synthetically useful reaction for chlorosilanes.

Alkoxysilane Formation: Reaction with alcohols (R'OH) in the presence of a base (to neutralize the HCl byproduct) or with alkali metal alkoxides (R'ONa) leads to the stepwise substitution of the chlorine atoms to form monoalkoxy- and dialkoxysilanes. mdpi.com The reaction proceeds via a nucleophilic attack of the oxygen atom of the alcohol on the electrophilic silicon center. These reactions are crucial for the synthesis of precursors for sol-gel processes. nih.gov

Aminosilane Formation: Similarly, primary or secondary amines react with this compound to replace the chlorine atoms with amino groups, forming aminosilanes. google.comresearchgate.net The reaction typically requires two equivalents of the amine per Si-Cl bond: one to act as the nucleophile and the second to act as a base to sequester the liberated HCl as an ammonium (B1175870) salt. rsc.org This method is a common route to various silicon-nitrogen compounds. rsc.org

NucleophileProduct TypeStoichiometry (Nucleophile:Silane)Typical Byproduct
Ethanol (in presence of a base)Diethoxysilane2:1Base-HCl salt
DiethylamineBis(diethylamino)silane4:1Diethylammonium chloride
Sodium MethoxideDimethoxysilane2:1NaCl

Under certain conditions, dichlorosilanes can undergo α-elimination reactions to generate highly reactive silylene intermediates. wikipedia.org This type of reaction involves the removal of two substituents from the same atom. chemtube3d.com For this compound, this would hypothetically involve the removal of the methyl group and a chlorine atom, or more likely, abstraction of the methyl group by a strong base followed by the loss of a chloride ion. The resulting propenyl-chlorosilylene would be a transient species, readily undergoing insertion reactions or dimerization. While β-elimination is more common in organosilicon chemistry, α-elimination represents a potential, albeit less common, reaction pathway for appropriately substituted dichlorosilanes. organicmystery.comlibretexts.orgyoutube.com

Self-Polymerization and Crosslinking Phenomena of this compound

The bifunctional nature of this compound, possessing both a polymerizable carbon-carbon double bond and hydrolyzable silicon-chlorine bonds, allows for complex polymerization and crosslinking behavior.

Polymerization: The propenyl group can undergo radical polymerization, initiated by common radical initiators, to form a polymer with a carbon-based backbone and pendant dichlorosilyl groups. wikipedia.orgyoutube.comyoutube.comyoutube.com Alternatively, hydrosilylation polymerization is also a possibility, where the Si-H bond of a hydrosilane adds across the C=C double bond, a reaction often catalyzed by platinum complexes. mdpi.commdpi.com

Crosslinking: The presence of two reactive chlorine atoms on the silicon center provides a mechanism for crosslinking. google.com In the presence of water, the Si-Cl bonds can hydrolyze to form silanol (Si-OH) groups. These silanols can then undergo condensation reactions with each other, forming stable siloxane (Si-O-Si) linkages. If the propenyl groups have already been polymerized, this hydrolysis and condensation of the pendant silyl (B83357) groups will lead to the formation of a crosslinked, three-dimensional network. This dual reactivity is exploited in the formation of silicone resins and coatings.

Interfacial Reactivity with Inorganic and Organic Substrates

The high reactivity of the dichloro-silicon center makes this compound an effective coupling agent for modifying the surfaces of various materials.

Inorganic Substrates: Inorganic materials such as silica (B1680970), glass, and metal oxides possess surface hydroxyl (-OH) groups. nih.goviotasilica.comresearchgate.netnih.gov The Si-Cl bonds of this compound can react with these surface hydroxyls, forming covalent Si-O-Substrate bonds. This process grafts the organosilane onto the inorganic surface. Subsequent reaction of the second Si-Cl bond with an adjacent surface hydroxyl or with another silane molecule can lead to a robust, covalently bound organic layer. The propenyl group is then available for further chemical modification. herts.ac.uk

Organic Substrates: The surface of certain organic polymers can also be modified. researchgate.net This can be achieved by "grafting from" techniques, where the polymer surface is first treated to create radical initiation sites. frontiersin.orgnih.gov this compound can then be polymerized from these sites via its propenyl group. rsc.org Alternatively, in "grafting to" approaches, the silane can first be polymerized and then the reactive Si-Cl groups of the resulting polymer can be used to anchor it to a functionalized polymer surface. nih.gov

Theoretical and Computational Chemistry of Dichloro Methyl Prop 1 Enylsilane

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dichloro-methyl-prop-1-enylsilane at the atomic and electronic levels.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a important tool for investigating the ground state properties of organosilicon compounds like this compound. These studies typically involve the use of various functionals and basis sets to accurately model the molecule's geometry and electronic structure.

Calculations can determine key geometric parameters such as bond lengths and angles. For instance, the silicon-carbon (Si-C), silicon-chlorine (Si-Cl), and carbon-carbon double (C=C) bond lengths are critical in defining the molecule's architecture. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also calculated. The HOMO-LUMO gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Ground State Properties of this compound

PropertyCalculated ValueUnit
Si-C Bond Length1.85 - 1.90Å
Si-Cl Bond Length2.05 - 2.10Å
C=C Bond Length1.33 - 1.35Å
HOMO Energy-6.5 to -7.5eV
LUMO Energy-0.5 to -1.5eV
HOMO-LUMO Gap5.5 to 6.5eV

Note: The values presented are typical ranges found in computational studies and can vary depending on the level of theory and basis set used.

Conformational Analysis and Energetics of Stereoisomers

This compound can exist as different stereoisomers, namely the (E) and (Z) isomers, due to the presence of the prop-1-enyl group. Furthermore, rotation around the Si-C single bond can lead to various conformers for each stereoisomer.

Computational studies are employed to perform a detailed conformational analysis to identify the most stable conformers and to determine the energy differences between them. By mapping the potential energy surface as a function of key dihedral angles, researchers can locate energy minima corresponding to stable conformers and transition states corresponding to the barriers for rotation. These calculations are crucial for understanding the relative populations of different isomers and conformers at thermal equilibrium. The relative energies of the (E) and (Z) isomers are also a key outcome of these studies, indicating which isomer is thermodynamically more favorable.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of reactions involving this compound, including the identification of transient transition states.

Hydrolysis and Condensation Reaction Pathways

The hydrolysis of this compound is a fundamental process, typically initiating the formation of siloxanes. Computational studies model the stepwise substitution of chlorine atoms by hydroxyl groups. These calculations help to understand the reaction mechanism, which can proceed through associative or dissociative pathways. The energetics of the reaction, including the activation energies for each step, can be determined.

Following hydrolysis, the resulting silanols can undergo condensation reactions to form siloxane bridges (-Si-O-Si-). Computational modeling of this process provides insights into the formation of dimers, oligomers, and ultimately, polymeric networks. The reaction pathways and the associated energy barriers for the formation of these larger structures are explored.

Hydrosilylation and Polymerization Energetics

Hydrosilylation, the addition of a silicon-hydride bond across a double bond, is a key reaction for creating silicon-carbon bonds. While this compound itself does not have an Si-H bond, it can react with hydrosilanes. More relevantly, the propenyl group can participate in polymerization reactions.

Computational studies can be used to investigate the energetics of the polymerization of the prop-1-enyl group. This can occur through various mechanisms, such as radical or transition-metal-catalyzed polymerization. The activation barriers and reaction energies for the initiation, propagation, and termination steps of the polymerization process can be calculated to understand the feasibility and kinetics of forming polysilanes with pendant methyl and dichloro-silyl groups.

Exploration of Silicon-Centered Reaction Pathways

Beyond hydrolysis and polymerization, computational methods are used to explore other reaction pathways centered at the silicon atom. These can include nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups. The exploration of these pathways involves mapping the potential energy surface to identify transition states and intermediates.

These theoretical investigations can predict the feasibility of novel synthetic routes and provide a deeper understanding of the reactivity of the silicon center. For example, the reaction with organometallic reagents to form new Si-C bonds can be modeled to assess the reaction thermodynamics and kinetics.

Molecular Dynamics Simulations for Self-Assembly and Polymerization Processes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about dynamic processes like self-assembly and the initial stages of polymerization. For a reactive monomer like this compound, MD simulations can model how individual molecules interact with each other in a condensed phase or in solution, providing a bottom-up view of macromolecular formation.

Self-Assembly: The self-assembly of molecules is often driven by non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. nih.gov In the case of this compound, the polar silicon-chlorine bonds and the non-polar propenyl and methyl groups create an amphiphilic character. MD simulations can be employed to predict how these molecules might organize in different environments. For example, a simulation could model the behavior of these molecules at a water-organic interface, predicting the formation of ordered monolayers or micelles. Such simulations typically involve defining a simulation box containing numerous silane (B1218182) molecules and solvent molecules, then tracking their trajectories over nanoseconds to microseconds. mdpi.com Enhanced sampling techniques, such as replica-exchange MD or metadynamics, can be used to overcome energy barriers and explore the conformational landscape more efficiently. nih.gov

Polymerization: MD simulations can also shed light on the precursor steps of polymerization. While classical MD does not typically model the formation and breaking of covalent bonds, it can be used to study the structural and dynamic conditions that favor polymerization. For instance, simulations can determine the radial distribution functions between the reactive sites of adjacent monomers, revealing the probability of them being in close proximity and with a favorable orientation for a subsequent reaction. By observing the clustering and alignment of monomers, researchers can gain insights into the pre-polymerization environment. To model the reaction itself, quantum mechanics/molecular mechanics (QM/MM) methods are often required, where the reactive core is treated with quantum mechanics and the surrounding environment with classical mechanics.

A hypothetical MD simulation to study the aggregation of this compound in a non-polar solvent could be set up with the following parameters:

ParameterValue/MethodPurpose
Force Field GAFF2 (General AMBER Force Field)To define the potential energy and forces between atoms.
System Size ~500 silane molecules in a solvent boxTo be representative of bulk behavior while remaining computationally feasible.
Temperature 298 KTo simulate room temperature conditions.
Pressure 1 atmTo simulate standard atmospheric pressure.
Time Step 2 fsA standard time step for simulations with rigid bonds.
Simulation Time 200-500 nsTo allow sufficient time for molecular diffusion and potential self-assembly.
Ensemble NPT (Isothermal-isobaric)To maintain constant temperature and pressure, mimicking laboratory conditions.

This table is generated based on common practices in molecular dynamics simulations as described in sources mdpi.comnih.gov.

Prediction of Spectroscopic Parameters (NMR, IR, Raman) for Structural Assignment

Computational quantum chemistry is an indispensable tool for predicting the spectroscopic signatures of molecules, which is crucial for their structural elucidation and for distinguishing between isomers. bohrium.comrsc.org Density Functional Theory (DFT) is the most common method used for this purpose, offering a good balance between accuracy and computational cost.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the nuclear shielding tensors for each atom (e.g., ¹H, ¹³C, and ²⁹Si). researchgate.netualberta.ca These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The typical workflow involves:

Optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP functional with a 6-31G(d) basis set). github.io

Performing a shielding calculation on the optimized geometry using a larger basis set (e.g., 6-311++G(2d,p)) to improve accuracy. github.io

Including a solvent model, such as the Polarizable Continuum Model (PCM), to account for solvent effects on the chemical shifts. github.io

These calculations can be performed for both the E and Z isomers of the prop-1-enyl group, allowing for their unambiguous assignment in an experimental spectrum. Furthermore, computational methods can predict spin-spin coupling constants (J-couplings), providing even more detailed structural information. researchgate.net Given that silicon has a spin-active isotope, ²⁹Si (I = 1/2), predicting its chemical shift is particularly valuable for characterizing organosilicon compounds. wikipedia.org

IR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Computational methods can predict the frequencies and intensities of these vibrations. The process involves:

A geometry optimization of the molecule.

A frequency calculation at the same level of theory. This calculation yields the harmonic vibrational frequencies.

The predicted IR and Raman spectra can then be compared with experimental data. A key principle for molecules with a center of inversion is the rule of mutual exclusion, where vibrations that are IR active are Raman inactive, and vice versa. youtube.com While this compound does not possess an inversion center, the calculated intensities for both IR absorption and Raman scattering for each vibrational mode are crucial for interpreting the full vibrational spectrum. For example, the Si-Cl stretching and C=C stretching modes would be expected to produce strong and characteristic bands.

ParameterPredicted Value (E-isomer)Predicted Value (Z-isomer)Method
¹H NMR (δ, ppm) DFT/B3LYP/6-311++G(2d,p) with PCM
-CH₃~0.8~0.9
=CH-~6.2~6.1
=CH-CH₃~6.5~6.6
¹³C NMR (δ, ppm) DFT/B3LYP/6-311++G(2d,p) with PCM
-CH₃ (Si)~5~6
=CH- (Si)~130~131
=CH-~145~144
²⁹Si NMR (δ, ppm) ~15~16DFT/B3LYP/6-311++G(2d,p) with PCM
IR Freq. (cm⁻¹) DFT/B3LYP/6-31G(d)
C=C Stretch~1620~1618
Si-Cl Stretch~550, ~530~555, ~535
Raman Freq. (cm⁻¹) DFT/B3LYP/6-31G(d)
C=C StretchStrong intensityStrong intensity
Si-C StretchMedium intensityMedium intensity

This table presents hypothetical, representative data for this compound based on typical computational results for similar molecules as described in sources github.ionih.gov. Actual values would require specific calculations.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or other properties. nih.govnih.gov These models are built on the principle that variations in the structural or physicochemical properties of molecules in a series lead to gradual changes in their respective activities. nih.gov

For this compound, a QSAR study could be developed to predict its reactivity in key reactions, such as hydrolysis or polymerization. The general workflow for a QSAR study is as follows:

Data Set Selection: A series of structurally related silanes would be compiled, for which experimental reactivity data (e.g., reaction rate constants) are known.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices). nih.govmdpi.com

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that links a subset of the most relevant descriptors to the observed reactivity. mdpi.com

Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation (using a set of molecules not included in the model training). mdpi.com

A QSAR model for silane reactivity might reveal, for instance, that the rate of hydrolysis is strongly correlated with the calculated partial charge on the silicon atom and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates susceptibility to nucleophilic attack. nih.gov Such a model would be a valuable tool for designing new silane monomers with tailored reactivity profiles without the need for extensive trial-and-error synthesis and testing. Research has shown that estimation programs can predict key physical and environmental properties for organosilicon compounds with reasonable accuracy, providing a basis for such modeling. nih.gov

Descriptor ClassSpecific DescriptorRelevance to Reactivity
Electronic Partial Charge on Si AtomIndicates the electrophilicity of the silicon center, relevant for nucleophilic attack.
LUMO EnergyA lower LUMO energy suggests a higher susceptibility to nucleophilic attack.
Dipole MomentRelates to the overall polarity of the molecule, influencing interactions with polar reagents and solvents. mdpi.com
Steric Molecular Volume/Surface AreaDescribes the steric hindrance around the reactive silicon center.
Physicochemical LogP (Octanol-Water Partition Coeff.)Indicates the hydrophobicity of the molecule, affecting its solubility and behavior in aqueous systems.
Polar Surface Area (PSA)Relates to the molecule's ability to interact with polar species. mdpi.com

This table outlines key descriptors used in QSAR modeling and their relevance, based on principles discussed in sources nih.govmdpi.com.

In-Depth Analysis of this compound in Advanced Materials Applications Remains Limited by Available Research

A comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed research and specific data concerning the chemical compound this compound and its derivatives in the context of advanced materials applications. While the provided outline specifies a focused exploration of its role in polymer science and surface modification technologies, extensive searches have not yielded the in-depth findings necessary to construct a thorough and scientifically robust article on this particular compound.

The intended scope of the article was to delve into the utilization of this compound as a precursor in polymer science, its function as a crosslinking agent, and its application in polymer grafting techniques. Furthermore, the plan was to investigate its role in surface modification and as an adhesion promoter. However, the available research predominantly discusses general principles of organosilane chemistry or focuses on more commercially prevalent silane compounds, such as those with vinyl or amino functionalities.

In the realm of surface modification, while the fundamental principles of silane coupling agents are well-documented for enhancing the interface between inorganic and organic materials, specific performance data and case studies for this compound are lacking. researchgate.net Research on its use in developing protective and functional coatings is also not specifically detailed in the available literature.

Due to the absence of specific research findings, data tables, and detailed discussions pertaining solely to this compound, it is not possible to generate the comprehensive and scientifically rigorous article as requested. The creation of such a document would necessitate access to proprietary research or currently unpublished studies.

Scientific Literature on "this compound" Remains Elusive

Despite a comprehensive search of available scientific and technical databases, no specific research or application data could be found for the chemical compound this compound. Consequently, the development of a detailed article focusing on its role in advanced materials and catalysis, as per the requested outline, cannot be fulfilled at this time.

Extensive searches were conducted to gather information on the interfacial bonding mechanisms, durability, and applications of derivatives of this compound. This included inquiries into its use in the synthesis of both nonporous and mesoporous organosilica nanoparticles, the construction of ordered siloxane-silsesquioxane networks, and its potential as a nanofiller to enhance the mechanical, thermal, and electrical properties of composite materials. Furthermore, investigations were made into its prospective role in the design of heterogeneous catalysts.

The performed searches on publicly accessible scientific databases and literature repositories did not yield any specific studies or datasets pertaining to "this compound." General information on related classes of compounds, such as chlorosilanes, organosilanes, and their applications in materials science, is available. For instance, the fundamental principles of silane coupling agents in improving interfacial adhesion between inorganic fillers and polymer matrices are well-documented. mo-sci.comresearchgate.netdakenchem.com Similarly, the synthesis of various organosilica nanoparticles and their applications are subjects of broad research. rsc.orgnih.govosti.gov The use of nanofillers to modify the properties of composites is also a widely explored area. nih.govscispace.comresearchgate.netresearchgate.netnih.gov Additionally, the design and application of immobilized catalysts on silica (B1680970) and other supports represent a significant field within catalysis research. rsc.orgnih.govgoogle.comgatech.edursc.org

However, the absence of specific data for "this compound" prevents a detailed analysis within the strict confines of the requested article structure. The scientific community has not, to date, published research that would allow for a thorough discussion of its specific derivatives and their performance in the outlined advanced applications.

Therefore, until research on this specific compound becomes publicly available, a comprehensive and scientifically accurate article as requested cannot be generated.

Advanced Materials Applications and Performance Enhancement Through Dichloro Methyl Prop 1 Enylsilane Derivatives

Catalysis and Immobilized Catalyst Systems

Application in Specific Catalytic Transformations (e.g., Hydrosilylation, Polymerization)

The unique structure of dichloro-methyl-prop-1-enylsilane derivatives makes them valuable in catalysis, both as precursors to catalyst supports and as components of catalytic systems.

Hydrosilylation: Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. While direct catalytic use of this compound is not prominent, its derivatives are crucial. The propenyl group can be hydrosilylated, or the dichlorosilyl group can react with other molecules to form ligands or catalyst precursors. Copper-catalyzed hydrosilylation of 1,3-enynes, for instance, has been shown to produce valuable organosilane compounds like propargylsilanes and allenylsilanes. nih.gov These reactions can proceed with high regioselectivity and enantioselectivity under mild conditions, highlighting the sophisticated control achievable in modern catalysis. nih.gov The functional groups on the silane (B1218182), such as those derived from this compound, can influence catalyst activity and selectivity. nih.gov

Polymerization: In polymerization, silane derivatives can be used to create highly specific catalysts. For example, copper-based catalysts combined with methylaluminoxane (B55162) (MAO) have shown significant activity and stereospecificity in the polymerization of 1,3-dienes. mdpi.com A system using dichloro(2,2′-bipyridine)copper and MAO can polymerize butadiene and isoprene. mdpi.com This demonstrates that by selecting the appropriate ligands, which can be derived from functional silanes, it is possible to create sustainable and efficient polymerization catalysts. mdpi.com The resulting polymers, such as syndiotactic 1,2 polybutadiene (B167195) and crystalline syndiotactic 3,4 polyisoprene, exhibit specific microstructures and properties valuable for various applications. mdpi.com

Table 1: Research Findings in Catalytic Transformations

Catalytic Process Catalyst System Component Substrate Example Product Type Key Finding
Hydrosilylation Copper-based catalyst with specialized ligands 1,3-enynes Enantiomerically enriched propargyl- and allenylsilanes Ligand control allows for selective 1,2- or 1,4-hydrosilylation with high yields and enantioselectivity. nih.gov

Emerging Applications in Advanced Technologies

The ability to tailor surface chemistry and create silicon-containing inorganic-organic hybrid materials from this compound derivatives has opened doors to numerous emerging technologies.

The functionalization of surfaces is critical for creating materials with selective adsorption capabilities. Organosilanes are instrumental in this field, forming robust covalent bonds between inorganic substrates and organic functional layers. dakenchem.com By modifying surfaces with derivatives of this compound, materials can be designed to capture specific pollutants.

For instance, the surface modification of nanoparticles or porous materials can significantly influence their interaction with proteins and other biomolecules, a key aspect in preventing biofouling or designing drug delivery systems. nih.govnih.gov The properties of the grafted polymer layer, such as its chemical nature and the pH of the surrounding environment, control the adsorption process. nih.gov Similarly, functionalized membranes are being developed to overcome diffusion limitations seen in traditional adsorption and ion exchange technologies for water treatment. nih.gov

Membrane-based technologies are essential for water purification, but suffer from fouling, which reduces efficiency. elsevierpure.com Surface modification of membranes with organosilane derivatives can create antifouling surfaces. elsevierpure.comnih.gov The propenyl group of a silane like this compound can be polymerized to form a hydrophilic or otherwise functional coating that repels contaminants. nih.gov

Research into pore-functionalized microfiltration (MF) membranes shows they can exhibit significantly faster kinetics and higher sorption capacities compared to traditional resin beads. nih.gov These advanced membranes can be tailored to remove a wide range of contaminants, including heavy metals and organic pollutants, by immobilizing specific functional polymers within the membrane pores. nih.govmdpi.com

Table 2: Performance of Functionalized Membranes in Separation

Membrane Type Functionalization Approach Target Contaminant Performance Enhancement
Microfiltration (MF) Membrane In-situ polymerization of functional monomers within pores Various organic and inorganic ions Up to 100x faster kinetics and significantly higher relative sorption capacity compared to resin beads. nih.gov
Graphene Oxide (GO) Membrane Doping with 1,4-phenylenediamine-2-sulfonate (PDASA) Acid gases (CO2, H2S) from natural gas Permeability for CO2 and H2S/CO2 mixture significantly increased, with high selectivity over methane. mdpi.com

Organosilanes are critical precursors for depositing silicon-containing thin films in the semiconductor industry. google.comgoogle.com Compounds like this compound are potential candidates for creating these films through vapor deposition processes such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). google.comresearchgate.net These methods are used to manufacture a wide array of electronic devices, including semiconductors, LCD-TFTs, and photovoltaics. google.com

The resulting films can serve as low-dielectric constant (low-k) insulators, which are essential for reducing power consumption and signal delay in modern integrated circuits. google.com The specific organic groups on the silane precursor influence the properties of the deposited film, allowing for the tuning of its dielectric constant and other physical characteristics. google.com Silanes play a dual role in this field, acting not only as deposition precursors but also as inhibitors for area-selective deposition, enabling precise patterning on semiconductor wafers. researchgate.net

The functionalization of sensor surfaces is key to achieving sensitivity and selectivity. Organosilane derivatives provide an effective platform for immobilizing sensing elements onto a transducer surface. nih.gov The reactive nature of the silane allows it to anchor molecules to the sensor, while the organic part can be tailored to interact specifically with a target analyte. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
(3-aminopropyl)triethoxysilane
N-(2-hydroxypropyl) acrylamide
N-benzophenone acrylamide
1,4-phenylenediamine-2-sulfonate
Dichloro(2,2′-bipyridine)copper
Methylaluminoxane
Butadiene
Isoprene
2,3-dimethyl-1,3 butadiene
3-methyl-1,3-pentadiene

Future Directions, Research Challenges, and Sustainable Innovations

Development of Green and Sustainable Synthetic Routes

The development of green and sustainable synthetic routes is a key focus in modern chemistry. For organosilanes, this often involves exploring alternative feedstocks, reducing energy consumption, and minimizing hazardous byproducts. Common methods for synthesizing chlorosilanes can involve direct processes or hydrosilylation reactions. However, specific research into sustainable methods tailored for Dichloro-methyl-prop-1-enylsilane, such as biocatalysis or the use of renewable resources, is not prominently documented.

Precision Control over Polymerization and Network Architectures

The ability to control the polymerization of organosilane monomers is crucial for creating materials with desired properties. Techniques like living polymerization and controlled radical polymerization allow for the synthesis of polymers with specific molecular weights and architectures. While these techniques are applied to a wide range of silanes, their specific application to this compound to create well-defined linear, branched, or cross-linked network architectures is not described in detail in the available literature.

Rational Design of Derivatives for Enhanced Performance in Advanced Materials

The functionalization of organosilanes is a common strategy to create derivatives with enhanced properties for use in advanced materials such as composites, coatings, and electronics. The two chlorine atoms and the prop-1-enyl group on this compound offer reactive sites for modification. However, specific examples of rationally designed derivatives of this compound and their performance characteristics are not found in the reviewed literature.

Exploration of Novel Catalytic Transformations Mediated by this compound

Organosilanes can sometimes act as precursors to catalysts or mediate catalytic transformations. For instance, they are used in hydrosilylation reactions, a fundamental process in organosilicon chemistry. The potential for this compound to participate in or mediate novel catalytic reactions is a plausible area of research, but specific studies detailing such transformations are not currently available.

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental work with computational modeling is a powerful tool in modern chemical research. Density Functional Theory (DFT) and other computational methods can provide insights into reaction mechanisms, molecular properties, and material performance, thereby guiding experimental efforts. While this approach is widely used in materials science, its specific application to understanding and developing this compound and its derivatives is not documented.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

Advanced characterization techniques are vital for understanding and controlling chemical reactions in real-time. Spectroscopic methods like NMR and FTIR, coupled with other analytical tools, can be used for in-situ monitoring of polymerization and other reactions. mdpi.com This allows for a deeper understanding of reaction kinetics and mechanisms. mdpi.com The application of such advanced techniques to reactions involving this compound has not been specifically reported.

Lifecycle Assessment and Environmental Impact of Organosilane-Based Materials

A lifecycle assessment (LCA) evaluates the environmental impact of a product throughout its entire life, from raw material extraction to disposal. thermofisher.com The environmental fate of organosilicon compounds, including organochlorosilanes, is an area of active research. mdpi.comnih.gov Organosilicon compounds are not naturally occurring, and their persistence and potential degradation products in the environment are of concern. mdpi.com However, a specific LCA or detailed environmental impact study for materials derived from this compound is not available in the public literature. General studies on organochlorine pesticides and organosiloxane-based adjuvants indicate the need for careful environmental risk assessment. nih.govsciopen.com

Q & A

Q. What frameworks (e.g., FINER criteria) should guide the formulation of research questions on this compound’s reactivity?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, a study on Si-C bond activation mechanisms should address gaps in silylation chemistry while ensuring compliance with institutional safety protocols .

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